6-(4-methoxyphenyl)-2-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione
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Overview
Description
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, methylphenyl, piperazine, and imidazo[4,3-c][1,2,4]triazole. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of enzymes involved in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the methoxyphenyl and methylphenyl groups: These groups are often introduced through alkylation reactions using appropriate alkyl halides.
Cyclization to form the imidazo[4,3-c][1,2,4]triazole ring: This step involves the cyclization of intermediate compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases or acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, the compound increases acetylcholine levels, potentially improving cognitive function in patients with neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An AChE inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another AChE inhibitor with a similar mechanism of action.
Galantamine: A natural product used as an AChE inhibitor.
Uniqueness
6-(4-METHOXYPHENYL)-2-{2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other AChE inhibitors .
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione |
InChI |
InChI=1S/C24H26N6O4/c1-17-4-3-5-19(14-17)26-10-12-27(13-11-26)22(31)16-29-24(33)30-21(25-29)15-28(23(30)32)18-6-8-20(34-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
NJRLULGOVYQXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)CN(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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